molecular formula C16H12N4OS B12814246 2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 30065-11-3

2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B12814246
CAS No.: 30065-11-3
M. Wt: 308.4 g/mol
InChI Key: YLCDAROTTKWUKZ-UHFFFAOYSA-N
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Description

2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature. The structure of the resulting compound is determined by single-crystal X-ray diffraction . Another method involves the reaction of fused 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides under conventional heating in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, acetic acid for heating, and various oxidizing and reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the precursor compound results in the formation of 2-bromo-1-(6-bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone .

Scientific Research Applications

2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Studied for its potential anti-inflammatory and immunomodulatory effects.

    Medicine: Investigated for its anticancer properties and potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of certain enzymes or the modulation of immune cell activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-(4-Methylphenyl)diazenyl)(1,3)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to its specific structure and the combination of pharmacological activities it exhibits.

Properties

CAS No.

30065-11-3

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(4-methylphenyl)diazenyl]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C16H12N4OS/c1-10-6-8-11(9-7-10)18-19-14-15(21)20-13-5-3-2-4-12(13)17-16(20)22-14/h2-9,14H,1H3

InChI Key

YLCDAROTTKWUKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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